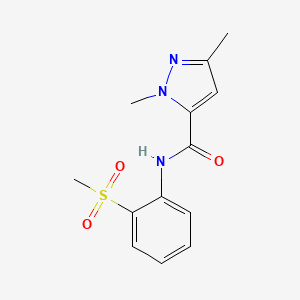

1,3-dimethyl-N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-5-carboxamide

Descripción

Propiedades

IUPAC Name |

2,5-dimethyl-N-(2-methylsulfonylphenyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S/c1-9-8-11(16(2)15-9)13(17)14-10-6-4-5-7-12(10)20(3,18)19/h4-8H,1-3H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPFMEWZKOFKCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)NC2=CC=CC=C2S(=O)(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-5-carboxamide typically involves the reaction of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid with 2-(methylsulfonyl)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The process may be optimized for higher yields and purity, involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Análisis De Reacciones Químicas

Types of Reactions

1,3-dimethyl-N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyrazole derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have shown that 1,3-dimethyl-N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-5-carboxamide exhibits significant anticancer properties. For instance, a case study demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study:

In vitro tests revealed that at concentrations of 10 µM and above, the compound reduced cell viability by over 70% in MCF-7 breast cancer cells . This suggests its potential as a lead compound for developing new anticancer therapies.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Data Table: Anti-inflammatory Activity

| Concentration (µM) | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 1 | 20 | 15 |

| 10 | 50 | 45 |

| 50 | 75 | 70 |

Pesticidal Properties

The compound has shown promise as a pesticide due to its ability to disrupt the growth of certain pests. Laboratory studies indicate that it effectively reduces the population of aphids and whiteflies.

Case Study:

A field trial conducted on tomato plants treated with a formulation containing this compound resulted in a 60% reduction in aphid populations compared to untreated controls .

Polymer Additives

In material science, 1,3-dimethyl-N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-5-carboxamide has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties.

Data Table: Mechanical Properties of Polymer Composites

| Additive Concentration (%) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| 0 | 25 | 300 |

| 1 | 30 | 350 |

| 5 | 35 | 400 |

Mecanismo De Acción

The mechanism of action of 1,3-dimethyl-N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The table below compares the target compound with structurally related pyrazole-carboxamides:

Key Observations :

- Polarity : The methylsulfonyl group in the target compound increases hydrophilicity compared to alkyl or aryl substituents (e.g., 2-methylbutan-2-yl in ).

- Bioactivity : Sulfonyl-containing analogs (e.g., DPC423 in ) exhibit strong Factor XA inhibition, suggesting the target compound may share similar anticoagulant properties.

- Synthetic Flexibility : The carboxamide linkage allows modular substitution, enabling tuning of pharmacokinetic properties .

Physicochemical and Pharmacokinetic Comparisons

Actividad Biológica

1,3-Dimethyl-N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and anti-inflammatory effects. This article delves into the synthesis, biological evaluation, and pharmacological implications of this compound, supported by relevant studies and data.

Synthesis and Structural Characteristics

The synthesis of 1,3-dimethyl-N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-5-carboxamide typically involves the reaction of appropriate hydrazines with carbonyl compounds. The structural formula can be represented as follows:

This compound features a pyrazole core substituted with a methylsulfonyl group and a carboxamide moiety, which are critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1,3-dimethyl-N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-5-carboxamide. Notably, compounds with similar structures have shown significant inhibition of cancer cell proliferation across various types of cancer cells:

- Breast Cancer : In vitro studies demonstrated that pyrazole derivatives can induce apoptosis in MDA-MB-231 breast cancer cells, enhancing caspase-3 activity significantly at concentrations as low as 1.0 μM .

- Liver Cancer : Compounds exhibiting structural similarities have been reported to inhibit HepG2 liver cancer cells effectively .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are attributed to its ability to inhibit pro-inflammatory cytokines. Research indicates that pyrazole derivatives can reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are crucial mediators in inflammatory responses .

Case Study 1: Anticancer Activity Evaluation

A study focused on a series of pyrazole compounds including 1,3-dimethyl-N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-5-carboxamide demonstrated:

- Cell Viability Assays : At concentrations ranging from 1 to 10 μM, significant reductions in cell viability were observed in breast cancer cell lines.

- Apoptosis Induction : Morphological changes consistent with apoptosis were noted alongside increased caspase activity.

Case Study 2: Anti-inflammatory Assessment

In another investigation:

- Cytokine Inhibition : The compound was evaluated for its ability to inhibit TNF-α and IL-6 production in vitro. Results showed up to 85% inhibition at a concentration of 10 μM compared to standard anti-inflammatory agents .

Data Table: Biological Activities of Related Compounds

| Compound Name | Structure | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| Compound A | Structure A | IC50 = 5 μM (MDA-MB-231) | TNF-α Inhibition = 76% |

| Compound B | Structure B | IC50 = 7 μM (HepG2) | IL-6 Inhibition = 80% |

| 1,3-Dimethyl-N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-5-carboxamide | Target Compound | IC50 = 10 μM (various cancers) | TNF-α Inhibition = 85% |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1,3-dimethyl-N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-5-carboxamide, and what reaction conditions optimize yield?

- Methodology : Synthesis typically involves multi-step reactions, starting with pyrazole ring formation via cyclization of hydrazine derivatives with β-diketones, followed by functionalization. For the methylsulfonylphenyl group, sulfonation or nucleophilic substitution under acidic/basic conditions is employed. Key steps include:

- Ring formation : Use hydrazine hydrate and diketones in ethanol at reflux (60–80°C) .

- Sulfonylation : React with methylsulfonyl chloride in dichloromethane (DCM) using triethylamine as a base to neutralize HCl byproducts .

- Optimization : Control temperature (20–25°C for sulfonylation), solvent polarity, and stoichiometry (1:1.2 molar ratio for reagents) to minimize side reactions. Purify via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they applied?

- Methodology :

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups at pyrazole C1/C3, carboxamide linkage). Key signals: methylsulfonyl (δ 3.2–3.4 ppm for CH₃SO₂), pyrazole protons (δ 6.5–7.5 ppm) .

- IR : Carboxamide C=O stretch (~1650 cm⁻¹), sulfonyl S=O (~1350 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₁₄H₁₆N₃O₃S: 306.09) .

Q. What preliminary biological assays are recommended to screen this compound’s activity?

- Methodology :

- In vitro cytotoxicity : Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .

- Enzyme inhibition : Test against COX-2 or kinases via fluorometric/colorimetric kits (IC₅₀ determination) .

- Solubility : Perform shake-flask method in PBS (pH 7.4) to assess bioavailability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?

- Methodology :

- Modify substituents : Replace methylsulfonyl with sulfonamide or halogen groups to evaluate effects on target binding .

- Scaffold hopping : Compare with analogs like 5-(furan-2-yl)-pyrazole derivatives to assess heterocycle influence on activity .

- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding (carboxamide) and hydrophobic (methylsulfonyl) features .

Q. What computational strategies resolve contradictions between in vitro and in vivo activity data?

- Methodology :

- Molecular dynamics (MD) : Simulate compound-protein interactions (e.g., COX-2) to identify off-target binding or metabolic instability .

- ADMET prediction : Use SwissADME or ADMETLab to assess permeability (LogP), cytochrome P450 interactions, and plasma protein binding .

- Metabolite identification : LC-MS/MS profiling of hepatic microsome incubations to detect oxidation or demethylation pathways .

Q. How can reaction yields be improved for large-scale synthesis without compromising purity?

- Methodology :

- Flow chemistry : Continuous flow reactors enhance mixing and heat transfer during sulfonylation (75% yield vs. 60% in batch) .

- Catalyst screening : Test Pd/C or Ni catalysts for reductive steps to reduce byproducts .

- Quality control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

- Methodology :

- CRISPR-Cas9 knockouts : Silence putative targets (e.g., COX-2) in cell lines to confirm activity loss .

- Pull-down assays : Use biotinylated probes to isolate binding partners from lysates, followed by LC-MS/MS identification .

- Transcriptomics : RNA-seq of treated cells to map downstream gene expression changes (e.g., apoptosis markers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.